molecular formula C12H8N4O4 B1242734 7-Carboxylumichrome CAS No. 84869-38-5

7-Carboxylumichrome

Cat. No.: B1242734
CAS No.: 84869-38-5
M. Wt: 272.22 g/mol
InChI Key: BUKILAJXCZPPQT-UHFFFAOYSA-N
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Description

7-Carboxylumichrome is a naturally occurring compound identified as a biochemical marker in cornflower (Centaurea cyanus) honey. It is structurally related to lumichrome, a derivative of riboflavin (vitamin B₂), but distinguished by the addition of a carboxylic acid functional group. This modification enhances its polarity and solubility, making it a critical identifier in distinguishing cornflower honey from other unifloral varieties. Its presence, alongside lumichrome and other ionol derivatives, underscores its role in agricultural and medicinal research, particularly in natural product authentication and therapeutic applications .

Properties

CAS No.

84869-38-5

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

8-methyl-2,4-dioxo-1H-benzo[g]pteridine-7-carboxylic acid

InChI

InChI=1S/C12H8N4O4/c1-4-2-6-7(3-5(4)11(18)19)13-8-9(14-6)15-12(20)16-10(8)17/h2-3H,1H3,(H,18,19)(H2,14,15,16,17,20)

InChI Key

BUKILAJXCZPPQT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C(=O)O)N=C3C(=N2)NC(=O)NC3=O

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)N=C3C(=N2)NC(=O)NC3=O

Other CAS No.

84869-38-5

Synonyms

7-carboxylumichrome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lumichrome

  • Structural Relationship : Lumichrome (C₁₂H₁₀N₄O₂) lacks the carboxylic acid group present in 7-carboxylumichrome, resulting in differences in polarity and reactivity.
  • Functional Role : Both compounds serve as markers in cornflower honey, but this compound’s carboxyl group improves its utility in chromatographic separation and quantification. Lumichrome is more prevalent in biological systems, functioning as a photodegradation product of riboflavin .
  • Analytical Differentiation :
    • Chromatography : this compound exhibits longer retention times in reverse-phase HPLC due to higher polarity.
    • Mass Spectrometry : The carboxyl group in this compound introduces a distinct fragmentation pattern (e.g., m/z loss of CO₂) compared to lumichrome .

7-Chloro-1H-indole-2-carboxylic Acid

  • Structural Contrast: While both compounds contain a carboxylic acid moiety, 7-chloro-1H-indole-2-carboxylic acid (C₉H₆ClNO₂) features an indole ring system with a chlorine substituent, unlike the lumichrome-derived tricyclic structure of this compound.
  • Applications : The indole derivative is primarily a synthetic intermediate in pharmaceuticals, whereas this compound is a natural product marker. Their divergent roles highlight the influence of core structure on biological activity .

Other Brominated Carboxylic Acids (e.g., 7-Bromoisoquinoline-4-carboxylic Acid)

  • Key Differences: Brominated analogs, such as 7-bromoisoquinoline-4-carboxylic acid, are synthetic compounds used in catalytic reactions or as ligands. Their halogen substituents confer distinct electronic properties, reducing solubility in aqueous systems compared to this compound .

Analytical and Spectral Data Comparison

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Molecular Formula Key Functional Groups Key Spectral Features (NMR/MS) Primary Applications
This compound C₁₃H₁₀N₄O₄ Carboxylic acid ¹³C-NMR: δ ~170 ppm (COOH); MS: m/z 298.2 Honey authentication
Lumichrome C₁₂H₁₀N₄O₂ None ¹H-NMR: δ 7.8–8.2 ppm (aromatic protons) Flavin metabolism studies
7-Bromoisoquinoline-4-acid C₁₀H₆BrNO₂ Bromine, carboxylic acid HRMS: m/z 266.95 (M⁺) Catalysis, ligand synthesis
7-Chloroindole-2-carboxylic acid C₉H₆ClNO₂ Chlorine, carboxylic acid IR: 1680 cm⁻¹ (C=O stretch) Pharmaceutical intermediates

Research Implications and Challenges

However, its low natural abundance necessitates highly sensitive detection methods, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), to distinguish it from co-eluting compounds like lumichrome . Structural analogs, such as halogenated carboxylic acids, face challenges in synthetic reproducibility, as noted in studies requiring strict chromatographic validation (e.g., dual-solvent HPLC systems) .

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